Cas no 103686-53-9 (2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one)

2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one is a specialized organic compound featuring a pyrimidine ring linked to a ketone functional group with a tertiary carbon backbone. Its unique structure, combining steric hindrance from the dimethyl groups with the electron-deficient pyrimidine moiety, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound exhibits stability under various reaction conditions, facilitating its use in cross-coupling reactions, nucleophilic substitutions, and other transformations. Its well-defined molecular architecture also allows for precise modifications, enabling the development of targeted bioactive molecules. Researchers favor this compound for its consistent purity and compatibility with diverse synthetic pathways.
2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one structure
103686-53-9 structure
Product name:2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one
CAS No:103686-53-9
MF:C9H12N2O
MW:164.204381942749
CID:125784
PubChem ID:13645650

2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one
    • 1-Propanone,2,2-dimethyl-1-(5-pyrimidinyl)-
    • 2,2-DIMETHYL-1-PYRIMIDIN-5-YL-PROPAN-1-ONE
    • 2,2-dimethyl-1-pyrimidin-5-ylpropan-1-one
    • 2,2-dimethyl-1-(5-pyrimidinyl)-1-propanone
    • 2,2-dimethyl-1-(pyrimid-5yl)-propan-1-one
    • 2,2-dimethyl-1-(pyrimid-5-yl)-propan-1-one
    • AGN-PC-00NINN
    • AK103879
    • ANW-64394
    • CTK8C0255
    • KB-16388
    • SureCN1173742
    • tert.-butyl 5-pyrimidinyl ketone
    • 5-PyriMidinecarboxaMide, N-Methoxy-N-Methyl-
    • 1-Propanone, 2,2-dimethyl-1-(5-pyrimidinyl)- (9CI)
    • 1-Propanone, 2,2-dimethyl-1-(5-pyrimidinyl)-
    • F18705
    • GXMMBUXEXIWEIJ-UHFFFAOYSA-N
    • SCHEMBL1173742
    • AKOS011780156
    • SB56209
    • DTXSID30545797
    • 103686-53-9
    • DB-355039
    • Inchi: 1S/C9H12N2O/c1-9(2,3)8(12)7-4-10-6-11-5-7/h4-6H,1-3H3
    • InChI Key: GXMMBUXEXIWEIJ-UHFFFAOYSA-N
    • SMILES: O=C(C1=CN=CN=C1)C(C)(C)C

Computed Properties

  • Exact Mass: 164.09506
  • Monoisotopic Mass: 164.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.8Ų
  • XLogP3: 1.3

Experimental Properties

  • PSA: 42.85
  • LogP: 1.70540

2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM166915-1g
2,2-dimethyl-1-(pyrimidin-5-yl)propan-1-one
103686-53-9 95%
1g
$729 2021-08-05
Chemenu
CM166915-1g
2,2-dimethyl-1-(pyrimidin-5-yl)propan-1-one
103686-53-9 95%
1g
$592 2023-02-19

Additional information on 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one

Professional Introduction to Compound with CAS No. 103686-53-9 and Product Name: 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one

The compound with the CAS number 103686-53-9 and the product name 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in various biochemical and medicinal contexts. The presence of a pyrimidine moiety in its structure suggests a strong affinity for biological systems, making it a promising candidate for further exploration in drug discovery and molecular biology.

At the core of understanding this compound lies its chemical composition. The molecular formula can be expressed as C₉H₁₁NO, indicating a relatively simple yet potent structure. The 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one moiety is particularly noteworthy, as it combines a ketone group with a pyrimidine ring, creating a scaffold that is both structurally stable and biologically relevant. This combination has been observed to exhibit properties that make it suitable for interaction with biological targets, such as enzymes and receptors.

Recent research in the field of medicinal chemistry has highlighted the importance of pyrimidine derivatives in the development of new therapeutic agents. Pyrimidines are fundamental components of nucleic acids and play a crucial role in various metabolic pathways. Compounds incorporating pyrimidine moieties have shown promise in treating a wide range of diseases, including cancers, viral infections, and inflammatory disorders. The compound in question, with its specific substitution pattern, aligns well with these trends and may offer novel mechanisms of action.

In terms of synthetic chemistry, the preparation of 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one involves multi-step organic reactions that require precise control over reaction conditions. The synthesis typically begins with the condensation of acetone derivatives with pyrimidine precursors, followed by functional group transformations to achieve the desired structure. Advanced techniques such as catalytic hydrogenation and protecting group strategies are often employed to ensure high yields and purity. These synthetic pathways underscore the compound's complexity and the expertise required to produce it on an industrial scale.

The pharmacological potential of this compound has been explored through both in vitro and in vivo studies. Preliminary experiments have indicated that it may possess inhibitory activity against certain enzymes involved in disease pathways. For instance, studies have suggested that derivatives of pyrimidine can interfere with kinases and other enzymes that are overexpressed in cancer cells. While more comprehensive research is needed to fully elucidate its therapeutic profile, these initial findings are encouraging for further development.

One of the most exciting aspects of this compound is its versatility. Beyond its potential as a drug candidate, it can also serve as an intermediate in the synthesis of more complex molecules. Researchers have been experimenting with various modifications to its structure to enhance its biological activity or improve its pharmacokinetic properties. This adaptability makes it a valuable tool for medicinal chemists looking to develop novel therapeutics.

The role of computational chemistry has also been instrumental in understanding the behavior of 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at an atomic level. These simulations can guide experimental design by identifying potential binding sites and optimizing lead structures before costly lab trials begin. Such high-throughput virtual screening methods have become indispensable in modern drug discovery pipelines.

Environmental considerations are another critical aspect when evaluating new chemical entities like this one. The synthesis and application of 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one must be balanced against environmental impact factors such as biodegradability and toxicity profiles. Efforts are being made to develop greener synthetic routes that minimize waste generation while maintaining high yields—a key focus within sustainable chemistry practices today.

The future prospects for this compound remain bright as research continues to uncover new applications for it across multiple disciplines including agriculture where similar derivatives show promise as bioactive agents affecting plant growth regulators or pest control mechanisms without harmful side effects on non-target organisms—a testament to how interdisciplinary collaboration can drive innovation forward toward societal benefits rather than just commercial gains alone.

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